HAEGTFT acetate is classified as a synthetic organic compound. It is primarily utilized in research settings and may serve as an intermediate in chemical synthesis or as a reagent in various chemical reactions. The specific source of HAEGTFT acetate is not broadly documented, but it can be synthesized through established organic chemistry methods involving acetic acid derivatives.
The synthesis of HAEGTFT acetate typically involves esterification reactions, where acetic acid reacts with an alcohol or another suitable reactant. The following general method can be applied:
These methods ensure high yields and purity, critical for subsequent applications in research.
The molecular structure of HAEGTFT acetate can be represented by its chemical formula, which includes carbon, hydrogen, and oxygen atoms. The general structure of acetate esters features:
HAEGTFT acetate can undergo several chemical reactions typical of acetate esters:
Each reaction type requires specific conditions such as temperature, pressure, and catalysts to proceed efficiently.
The mechanism of action for HAEGTFT acetate primarily involves its role as an ester in biochemical pathways or synthetic reactions. As an ester, it can participate in nucleophilic acyl substitution reactions:
This mechanism highlights its potential utility in various biochemical applications.
Understanding these properties is crucial for handling and application purposes in laboratory settings.
HAEGTFT acetate finds use in various scientific applications:
HAEGTFT (His-Ala-Glu-Gly-Thr-Phe-Thr) represents the N-terminal heptapeptide fragment (residues 7–13) of human Glucagon-Like Peptide-1 (Glucagon-Like Peptide-1), an incretin hormone critical for glucose homeostasis. Glucagon-Like Peptide-1 is secreted by intestinal L cells postprandially and exerts multifaceted physiological effects, including potentiation of glucose-dependent insulin secretion, suppression of glucagon release, and promotion of satiety [1]. The full-length bioactive forms, Glucagon-Like Peptide-1(7–37) and Glucagon-Like Peptide-1(7–36) amide, share this N-terminal sequence, which is indispensable for biological activity. Deletion or substitution of His7 abolishes insulinotropic effects, underscoring its role as the minimal active domain for receptor engagement [1] [6].
Structurally, HAEGTFT retains key residues governing receptor affinity. Alanine scanning studies reveal that His7, Glu9, and Phe12 are critical for Glucagon-Like Peptide-1 receptor (Glucagon-Like Peptide-1 Receptor) activation. His7 serves as the anchoring residue, while Phe12 stabilizes hydrophobic interactions within the receptor’s transmembrane domain [1]. The fragment’s susceptibility to dipeptidyl peptidase-4 (DPP-4) cleavage at Ala8-Glu9 limits its native stability but provides a template for designing DPP-4-resistant analogs [1] [7].
Table 1: Functional Contributions of HAEGTFT Residues in Glucagon-Like Peptide-1 Activity
Position | Amino Acid | Role in Glucagon-Like Peptide-1 Activity | Consequence of Mutation |
---|---|---|---|
7 | Histidine | N-terminal anchor for receptor binding | >300-fold reduced affinity |
8 | Alanine | DPP-4 cleavage site | Enhanced degradation |
9 | Glutamic Acid | Electrostatic stabilization | Impaired receptor activation |
12 | Phenylalanine | Hydrophobic core interaction | Reduced cAMP production |
The Glucagon-Like Peptide-1 Receptor belongs to the Class B G-protein coupled receptor (G Protein-Coupled Receptor) family, characterized by a large extracellular N-terminal domain (NTD) and a transmembrane domain (TMD). HAEGTFT directly participates in the "two-domain" activation mechanism:
The N-terminal His7 is irreplaceable; its substitution or deletion eliminates cAMP induction even in full-length Glucagon-Like Peptide-1 [1]. Comparative studies with exendin-4 (a Glucagon-Like Peptide-1 Receptor agonist) highlight that Gly8 in HAEGTFT (vs. Ala8 in exendin-4) explains differential DPP-4 susceptibility, emphasizing the role of position 8 in pharmacokinetics [1] [6]. Polyglutamate-modified peptides demonstrate that electrostatic interactions akin to Glu9 enhance binding to hydroxyapatite surfaces, validating the significance of negative charges in receptor or substrate anchoring [3].
Bioactive peptide fragments derived from proglucagon processing exhibit distinct receptor specificities and physiological roles:
Plant-derived bioactive peptides (e.g., Rubiscolin) bind δ-opioid receptors to modulate appetite but lack direct incretin activity, highlighting divergent evolutionary strategies for metabolic regulation [6]. In contrast, HAEGTFT’s conservation across mammals underscores its non-redundant role in Glucagon-Like Peptide-1 Receptor signaling.
Table 2: N-terminal Fragments of Incretin Hormones and Their Functional Attributes
Peptide Fragment | Sequence | Receptor Target | Key Bioactive Residues | Stability Profile |
---|---|---|---|---|
Glucagon-Like Peptide-1 (7–13) | HAEGTFT | Glucagon-Like Peptide-1 Receptor | His7, Glu9, Phe12 | Low (DPP-4 cleavage at Ala8-Glu9) |
Exendin-4 (1–7) | HGEGTFTSD | Glucagon-Like Peptide-1 Receptor | His1, Glu3, Phe6 | High (DPP-4 resistance due to Gly2→Ala) |
Glucagon (1–6) | HSQGTF | Glucagon Receptor | His1, Ser2, Phe6 | Moderate |
Incretin hormone fragments like HAEGTFT serve as blueprints for peptide therapeutics. For instance, liraglutide incorporates a Glu17→Arg substitution and a C16 fatty acid chain to enhance stability and albumin binding while preserving HAEGTFT’s core pharmacophore [1]. Similarly, HAEGTFT-inspired co-agonists targeting Glucagon-Like Peptide-1 and amylin receptors leverage shared hydrophobic residues (e.g., Phe12) for dual receptor engagement, demonstrating the fragment’s versatility in drug design [10].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2